3-(Benzyloxy)-2-fluoro-6-methoxybenzoic acid
Description
Properties
Molecular Formula |
C15H13FO4 |
|---|---|
Molecular Weight |
276.26 g/mol |
IUPAC Name |
2-fluoro-6-methoxy-3-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C15H13FO4/c1-19-11-7-8-12(14(16)13(11)15(17)18)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,18) |
InChI Key |
VCRZUAFQVHBCBM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)OCC2=CC=CC=C2)F)C(=O)O |
Origin of Product |
United States |
Biological Activity
3-(Benzyloxy)-2-fluoro-6-methoxybenzoic acid (CAS: 540463-58-9) is a fluorinated benzoic acid derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by the presence of a benzyloxy group, a fluorine atom, and a methoxy group, which contribute to its unique chemical properties and biological interactions.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of 276.26 g/mol. The structural representation can be summarized as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The fluorine atom enhances the compound's binding affinity, while the methoxy and benzyloxy groups may influence its solubility and bioavailability.
- Enzyme Inhibition : This compound has shown potential as an inhibitor for specific enzymes involved in metabolic pathways. Research indicates that derivatives of benzoic acids can modulate enzyme activity by binding to active or allosteric sites, thereby affecting substrate interactions.
- Receptor Binding : The structural similarity of this compound to other biologically active molecules suggests that it may also interact with specific receptors, influencing cellular signaling pathways.
Pharmacokinetics
Pharmacokinetic studies have demonstrated that compounds similar to this compound exhibit varied absorption, distribution, metabolism, and excretion (ADME) profiles. In particular, studies on related polyphenolic compounds indicate that modifications such as fluorination can significantly enhance oral bioavailability and tissue distribution .
Study on Fluorinated Polyphenols
A recent study highlighted the development of fluorinated polyphenols, including derivatives similar to this compound. These compounds exhibited selective inhibitory activity against DYRK1A/B enzymes, which are implicated in various diseases including cancer and neurodegenerative disorders. The study reported improved pharmacokinetic profiles for these derivatives compared to their non-fluorinated counterparts .
In Vivo Studies
In vivo pharmacokinetic studies conducted on related compounds showed promising results regarding tissue distribution and stability in circulation. For instance, oral administration resulted in significantly higher concentrations in brain tissues compared to intranasal routes, suggesting that the method of delivery plays a crucial role in achieving therapeutic efficacy .
Data Table: Comparison of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-(Benzyloxy)-2-fluoro-6-methoxybenzoic acid with structurally related benzoic acid derivatives, emphasizing substituent positions, functional groups, and properties:
Structural and Functional Differences
- Substituent Position and Reactivity: The 2-fluoro group in the target compound enhances acidity (pKa ~2–3) compared to non-fluorinated analogs. In contrast, 5-(benzyloxy)-2-bromo-4-methoxybenzoic acid has a bromine atom, making it more reactive in cross-coupling reactions .
- Lipophilicity : The benzyloxy group in this compound increases lipophilicity compared to 3-Butoxy-6-chloro-2-fluorobenzoic acid, which has a shorter butoxy chain .
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for 3-(Benzyloxy)-2-fluoro-6-methoxybenzoic acid to achieve high yields and purity?
- Methodological Answer : The synthesis typically involves sequential functionalization of the benzene ring. Key steps include:
- Benzyloxy Protection : Introduce the benzyloxy group via nucleophilic substitution using benzyl bromide and a base like NaH under anhydrous conditions .
- Fluorination : Electrophilic fluorination using reagents like Selectfluor™ or DAST (diethylaminosulfur trifluoride) at controlled temperatures (0–25°C) to avoid over-fluorination .
- Methoxy Group Introduction : Employ methylation with methyl iodide and a base (e.g., K₂CO₃) in polar aprotic solvents (DMF or DMSO) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions; 19F NMR for fluorine environment analysis (δ -110 to -120 ppm typical for aromatic fluorine) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity and quantify trace impurities .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (expected [M-H]⁻ at m/z 292.06) .
Advanced Research Questions
Q. How can researchers mitigate competing esterification or over-fluorination during synthesis?
- Methodological Answer :
- Side Reaction Control :
- Esterification : Use sterically hindered bases (e.g., DBU) instead of NaH to suppress unintended ester formation during methoxy group introduction .
- Over-Fluorination : Optimize fluorination temperature (e.g., -10°C for DAST) and stoichiometry (1.1 eq. fluorinating agent) to limit di-fluorinated byproducts .
- Monitoring : Track reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:3) and in-situ 19F NMR to detect intermediates .
Q. What factors influence the hydrolytic stability of the benzyloxy group in acidic or basic conditions?
- Methodological Answer :
- pH-Dependent Stability :
- Acidic Conditions (pH < 3) : The benzyloxy group undergoes slow hydrolysis via SN1 mechanisms. Stabilize using aprotic solvents (e.g., THF) and avoid strong acids like H2SO4 .
- Basic Conditions (pH > 10) : Rapid cleavage occurs via SN2 pathways. Add catalytic tetrabutylammonium iodide (TBAI) to accelerate deprotection if intentional .
- Kinetic Studies : Conduct time-resolved HPLC analysis at varying pH (1–13) to quantify degradation rates. Activation energy (Ea) can be derived from Arrhenius plots .
Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound?
- Methodological Answer :
- Data Validation :
- Melting Point : Use differential scanning calorimetry (DSC) to confirm reported ranges (e.g., 145–148°C). Variations may arise from polymorphic forms or impurities .
- Spectral Data : Cross-validate NMR chemical shifts with density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to confirm substituent effects .
- Collaborative Studies : Compare results across multiple labs using standardized protocols (e.g., USP guidelines for melting point determination) .
Data Contradiction Analysis
Q. Why do different studies report conflicting yields for the methoxy group introduction step?
- Methodological Answer :
- Reaction Conditions : Yield variations (40–85%) often stem from:
- Solvent Choice : DMSO improves solubility but may promote side reactions; DMF balances reactivity and stability .
- Catalyst : Use of phase-transfer catalysts (e.g., 18-crown-6) in biphasic systems (water/toluene) enhances methylation efficiency .
- Troubleshooting : Optimize reagent ratios (1.2 eq. methyl iodide) and reaction time (4–6 hrs) via Design of Experiments (DoE) approaches .
Application-Oriented Questions
Q. How can this compound serve as a building block for fluorinated pharmaceuticals?
- Methodological Answer :
- Drug Intermediate : The fluorine atom enhances metabolic stability and bioavailability. Use Suzuki-Miyaura cross-coupling to attach aryl/heteroaryl groups at the 2-fluoro position .
- Case Study : Couple with boronic esters (e.g., 4-pyridylboronic acid) to generate kinase inhibitors. Monitor coupling efficiency via Pd(PPh₃)₄ catalysis (80°C, 12 hrs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
